molecular formula C13H16N2O3S B4282653 3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLESULFONAMIDE

3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLESULFONAMIDE

Cat. No.: B4282653
M. Wt: 280.34 g/mol
InChI Key: NXGAHCRRCUUINR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLESULFONAMIDE typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide is unique due to its isoxazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.

Properties

IUPAC Name

3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-4-6-12(7-5-9)8-14-19(16,17)13-10(2)15-18-11(13)3/h4-7,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGAHCRRCUUINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLESULFONAMIDE
Reactant of Route 3
3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLESULFONAMIDE
Reactant of Route 4
3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLESULFONAMIDE

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